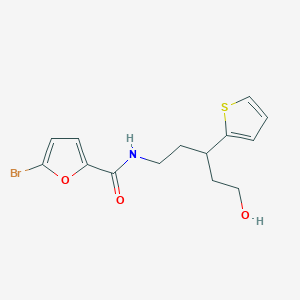

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3S/c15-13-4-3-11(19-13)14(18)16-7-5-10(6-8-17)12-2-1-9-20-12/h1-4,9-10,17H,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVIYDLCDFMUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling Reactions: The coupling of the brominated furan and the thiophene derivative can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Hydroxylation and Amidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide with structurally related bromofuran carboxamides:

Key Observations:

Substituent Diversity: The amide nitrogen substituent varies widely, influencing physicochemical properties and bioactivity. The thiophen-2-yl group (common in and the target compound) is associated with π-π stacking interactions in biological systems.

Biological Activity: Nitro-substituted analogues (e.g., 5-nitro-N-(thiophen-2-yl)furan-2-carboxamide) exhibit potent trypanocidal activity, suggesting brominated derivatives may share similar parasiticidal mechanisms . Bromine’s electronegativity may enhance binding to electron-rich enzyme pockets, as seen in kinase inhibitors .

Synthetic Yields: Yields for bromofuran carboxamides range from 15% (e.g., N-(3-bromopropyl)-4-(thiophen-2-yl)benzamide ) to 90% (5-bromo-3-methyl-2(5H)-furanone ), reflecting challenges in coupling sterically hindered amines.

Spectroscopic and Analytical Data

NMR Spectroscopy :

- 5-Bromo-N-(4-formylphenyl)furan-2-carboxamide : δ 10.62 (s, 1H, NH), 7.55 (d, J = 4 Hz, 1H, furan-H), 7.15 (d, J = 3.6 Hz, 1H, furan-H) .

- N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide : δ 7.45 (thiophene-H), 6.75 (furan-H) .

- The target compound’s hydroxy-pentyl-thiophene chain would likely show δ 1.50–2.20 (pentyl CH₂) and δ 4.50 (OH) in ¹H NMR.

Mass Spectrometry :

- Exact mass data for bromofuran derivatives (e.g., [M+H]⁺ = 357.2 for C₁₅H₁₄BrClN₂O₃ ) confirm molecular integrity.

Biological Activity

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-2-carboxamide, commonly referred to as BR, is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the class of amides and was first synthesized in 2009. This compound is designed to interact with G-quadruplex structures in DNA, which play critical roles in various biological processes, including gene regulation and cancer progression.

- Molecular Formula : C14H16BrNO3S

- Molecular Weight : 358.25 g/mol

- Solubility : Not extensively documented, but it is noted to be soluble in many organic solvents.

- Physical State : Off-white solid with a melting point of 176-178°C.

The biological activity of BR is primarily attributed to its ability to bind to specific proteins and nucleic acids. The presence of the bromine atom and the thiophene ring enhances its binding affinity and specificity, potentially modulating the activity of enzymes or receptors involved in cellular processes.

Anticancer Activity

Recent studies have demonstrated that BR exhibits selective cytotoxicity against various cancer cell lines. For instance, in vitro tests indicated that BR significantly inhibited the proliferation of human lung (A549) and cervical (HeLa) cancer cells. The compound's IC50 values were comparable to those of established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µg/mL) | Reference Drug | Reference Drug IC50 (µg/mL) |

|---|---|---|---|

| A549 | 27.7 | Doxorubicin | 28.3 |

| HepG2 | 26.6 | Doxorubicin | 21.6 |

Antimicrobial Activity

BR has also shown promising antimicrobial properties. In vitro evaluations against various pathogens revealed significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that BR could be effective in combating infections caused by resistant strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

Antibiofilm Activity

BR's ability to inhibit biofilm formation was assessed, revealing a notable reduction in biofilm biomass compared to control treatments. This property is particularly relevant for treating chronic infections where biofilms are a significant barrier to effective therapy.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of BR on A549 and HeLa cells, demonstrating a significant reduction in cell viability and induction of apoptosis through increased DNA damage markers.

- Antimicrobial Resistance : In a comparative study, BR was tested alongside traditional antibiotics, showing synergistic effects that lowered the MICs of these antibiotics against resistant bacterial strains.

Toxicity and Safety

Preliminary toxicity assessments indicate that BR has low hemolytic activity and does not exhibit significant cytotoxicity at therapeutic concentrations. Further studies are required to fully elucidate its safety profile.

Current Research Status

Ongoing research focuses on optimizing the synthesis of BR analogs with improved solubility and bioavailability. Investigations into its pharmacokinetics and potential combination therapies with other anticancer agents are also underway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.